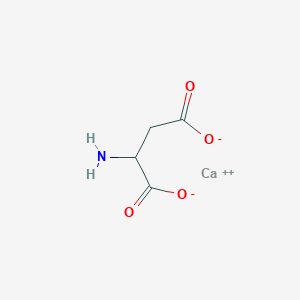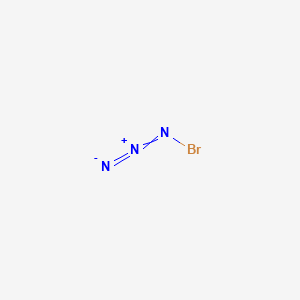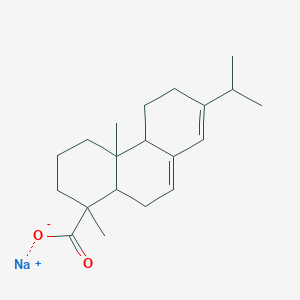![molecular formula C12H19NO2 B087594 {2-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 14573-97-8](/img/structure/B87594.png)
{2-[3-(Dimethylamino)propoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is an aromatic ether . It is also known by other names such as “2-3-dimethylamino propoxy phenyl methanol”, “2-3-dimethylamino propoxy phenyl”, and "benzenemethanol,2-3-dimethylamino propoxy" .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H19NO2 . The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=CC=C1CO .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 209.28 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 32.7 Ų .Wissenschaftliche Forschungsanwendungen
Biochemische Studien
Diese Verbindung kann als molekulare Sonde in biochemischen Studien dienen. Ihre Fähigkeit, aufgrund der Dimethylaminogruppe biologische Membranen zu durchdringen, könnte wertvoll sein, um die Membran dynamik zu untersuchen oder um bioaktive Moleküle in Zellen zu transportieren.
Jede dieser Anwendungen stellt ein einzigartiges Gebiet dar, in dem {2-[3-(Dimethylamino)propoxy]phenyl}methanol einen bedeutenden Beitrag zur wissenschaftlichen Forschung leisten kann. Die Vielseitigkeit der Verbindung und das Potenzial für Modifikationen machen sie zu einem wertvollen Gut in verschiedenen Bereichen der Chemie und Biologie .
Safety and Hazards
“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
The safety data sheet indicates that it may have an effect on the respiratory system .
Mode of Action
It’s known that the compound is an aromatic ether , which suggests it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions . This suggests that {2-[3-(Dimethylamino)propoxy]phenyl}methanol might also participate in similar reactions, potentially affecting various biochemical pathways.
Pharmacokinetics
Its molecular weight (20929 g/mol) falls within the range generally favorable for oral bioavailability in drug molecules.
Result of Action
The safety data sheet indicates that it may cause respiratory irritation , suggesting it might have an effect at the cellular level in the respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . , indicating that it might have potential environmental toxicity.
Eigenschaften
IUPAC Name |
[2-[3-(dimethylamino)propoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGOXOOPXJVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633605 |
Source


|
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-97-8 |
Source


|
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)









